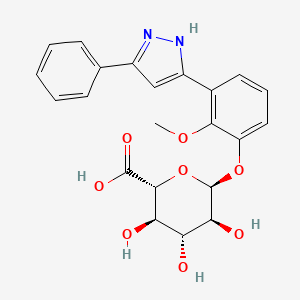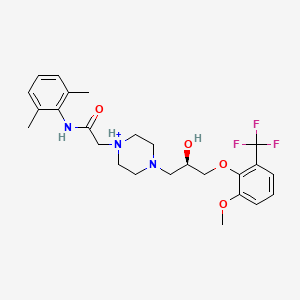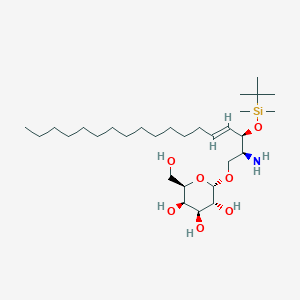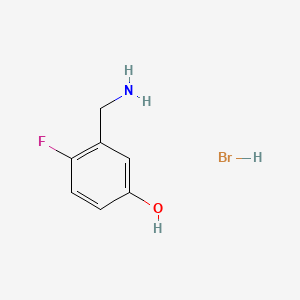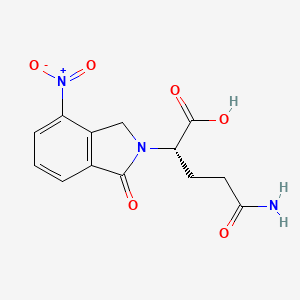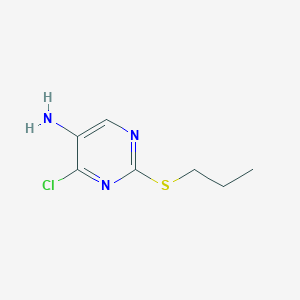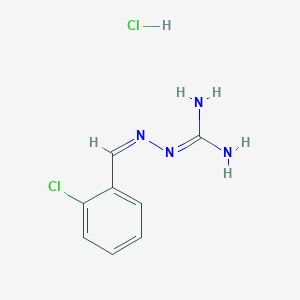
Sephin1Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sephin1Hydrochloride is a derivative of guanabenz that inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This compound enhances the integrated stress response, an adaptive mechanism against various cellular stresses, such as the accumulation of misfolded proteins . Unlike guanabenz, this compound provides neuroprotection without adverse effects on the α2-adrenergic system, making it a promising pharmacological therapeutic tool .
Métodos De Preparación
The preparation of Sephin1Hydrochloride involves the selective inhibition of stress-induced PPP1R15A, a regulatory subunit of protein phosphatase 1 that regulates stress-induced eIF2α . The compound is synthesized by treating cells with 5μm this compound for 6 hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the PPP115B-PP1c complex . Industrial production methods involve the administration of this compound orally to mice at doses of 1-5mg/kg, exhibiting no adverse effects on rotarod performances, total body weight gain, or memory .
Análisis De Reacciones Químicas
Sephin1Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include tunicamycin treatment and stress conditions that induce phosphorylation of eIF2α . The major products formed from these reactions include phosphorylated eIF2α and the disruption of the PPP1R15A-PP1c complex .
Aplicaciones Científicas De Investigación
Sephin1Hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Sephin1Hydrochloride exerts its effects by inhibiting the dephosphorylation of eIF2α, thereby enhancing the integrated stress response . The compound targets the PPP1R15A-PP1c complex, disrupting its formation and prolonging the phosphorylation of eIF2α . This mechanism reduces protein synthesis and prevents the accumulation of misfolded proteins in the endoplasmic reticulum .
Comparación Con Compuestos Similares
Sephin1Hydrochloride is similar to guanabenz, another compound that inhibits the dephosphorylation of eIF2α . this compound provides neuroprotection without adverse effects on the α2-adrenergic system, making it a more promising therapeutic tool . Other similar compounds include GSK2606414 and salubrinal, which modulate the PERK pathway but have shown inconsistent therapeutic benefits in experimental models .
This compound stands out due to its selective inhibition of PPP1R15A and its ability to enhance the integrated stress response without adverse effects on the α2-adrenergic system .
Propiedades
Fórmula molecular |
C8H10Cl2N4 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H9ClN4.ClH/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5-; |
Clave InChI |
JVYSPIAJJZIYGP-UHPXVVQNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl.Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


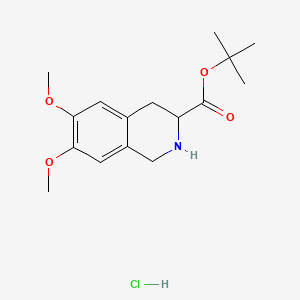
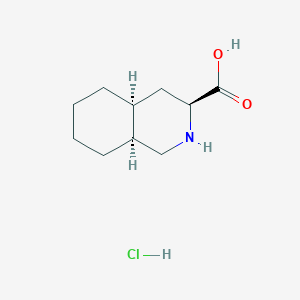
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
